1-(3-Methyl-1-benzofuran-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1-benzofuran-2-yl)propan-2-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a benzofuran ring substituted with a methyl group and a propan-2-one moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1-benzofuran-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
1-(3-Methyl-1-benzofuran-2-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 5-Phenyl-1-benzofuran-2-yl derivatives
- 1-(3-Pyridyl)-2-propanone
Uniqueness
1-(3-Methyl-1-benzofuran-2-yl)propan-2-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113707-66-7 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-(3-methyl-1-benzofuran-2-yl)propan-2-one |
InChI |
InChI=1S/C12H12O2/c1-8(13)7-12-9(2)10-5-3-4-6-11(10)14-12/h3-6H,7H2,1-2H3 |
InChI Key |
VRGCVPTYCKKOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.